REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12](=[O:16])[C:13]([OH:15])=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:17](OCC)C>>[C:1]1([CH2:11][C:12](=[O:16])[C:13]([O:15][CH3:17])=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
|
1.86 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC(C(=O)O)=O
|
Name
|
diazomethane diethyl ether
|
Quantity
|
25 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture is concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue is chromatographed on silica gel with hexane and ethyl acetate (3:2)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC(C(=O)OC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |